molecular formula C11H10N2O2 B7776083 (E)-2-methyl-3-(2-nitrovinyl)-1H-indole CAS No. 122631-40-7

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole

Cat. No.: B7776083
CAS No.: 122631-40-7
M. Wt: 202.21 g/mol
InChI Key: DTSVTKXSWKXFDC-VOTSOKGWSA-N
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Description

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds

Mechanism of Action

Target of Action

Compounds with similar nitrovinyl groups have been reported to interact with various biological targets, including enzymes and receptors . The specific role of these targets can vary widely, depending on the biological context and the specific compound involved.

Mode of Action

Nitrovinyl compounds are known to undergo various chemical reactions, such as the henry reaction , which involves the combination of a nitroalkane and an aldehyde or ketone in the presence of a base to form β-nitro alcohols. This reaction could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

Nitrovinyl compounds have been implicated in various biochemical processes, including the nitroaldol condensation reaction . This reaction involves the coupling of a nitroalkane and an aldehyde, which could potentially affect various biochemical pathways.

Pharmacokinetics

A related compound, (e)-2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, has been reported to have high gastrointestinal absorption and to be a permeant of the blood-brain barrier . These properties could potentially influence the bioavailability of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.

Result of Action

Related nitrovinyl compounds have been reported to have antiproliferative effects in certain cell lines . This suggests that this compound could potentially have similar effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of a related compound, furvina, was found to be significantly affected by temperature . This suggests that the action, efficacy, and stability of this compound could also be influenced by environmental conditions such as temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 2-methylindole with nitroethene under basic conditions. The reaction is carried out in a solvent such as methanol, and a base like sodium hydroxide is used to facilitate the reaction. The mixture is usually cooled to maintain the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and bases, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.

    Reduction: The nitrovinyl group can be reduced to form amine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amine derivatives.

    Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

Chemistry

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. It is particularly useful in creating derivatives with specific electronic or optical properties .

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties: Studies have shown that nitrovinyl compounds can inhibit bacterial growth, making them candidates for antibiotic development.
  • Anticancer Activity: Related compounds have demonstrated antiproliferative effects on cancer cell lines, suggesting that this compound may also possess similar properties .

Medicine

The unique chemical structure of this compound makes it a subject of interest in drug development. Its ability to cross biological membranes suggests potential applications in pharmacology, particularly for drugs targeting the central nervous system .

Case Study 1: Microwave-Assisted Synthesis

A study demonstrated the microwave-assisted electrocyclic cyclization of this compound, leading to the formation of β-carboline derivatives. This method showcased moderate yields and highlighted the compound's versatility in synthesizing biologically relevant structures .

Reaction ConditionsProduct YieldNotes
Microwave at 200 °CModerateβ-Carboline N-oxide obtained

Case Study 2: Interaction with Phenols

Another investigation explored the reaction of this compound with phenols under polyphosphoric acid conditions. This approach yielded 3-(1H-Indol-3-yl)benzofuran derivatives, indicating its utility in synthesizing complex indole-based compounds .

Reaction TypeProduct YieldObservations
PPA-mediated reactionLowAlternative routes explored

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-nitrovinylbenzene
  • (E)-1,2-dimethoxy-2-phenylethenylbenzene
  • 1-nitro-3-(2-nitrovinyl)benzene

Uniqueness

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is unique due to the presence of both the indole ring and the nitrovinyl group. This combination imparts distinct chemical properties and potential applications that are not observed in similar compounds. The indole ring provides aromatic stability, while the nitrovinyl group offers reactivity, making it a versatile compound for various applications.

Biological Activity

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrovinyl group attached to an indole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}

Target Interactions

Compounds with similar nitrovinyl groups have been shown to interact with various biological targets, including enzymes and receptors. The nitrovinyl moiety can undergo chemical reactions such as oxidation and reduction, influencing its biological activity .

Biochemical Pathways

Nitrovinyl compounds are implicated in several biochemical processes. For instance, they can participate in nitroaldol condensation reactions, which are critical in the synthesis of biologically active molecules.

Pharmacokinetics

Research indicates that related compounds exhibit high gastrointestinal absorption and the ability to permeate the blood-brain barrier. This suggests that this compound may also possess favorable pharmacokinetic properties.

Antimicrobial Properties

Studies have demonstrated that indole derivatives exhibit significant antimicrobial activity. For example, this compound has been evaluated for its effectiveness against various bacterial strains. The results indicate a promising potential for use as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits antiproliferative effects on cancer cell lines. Related compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of mitochondrial function .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of several indole derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition .

Compound NameMIC (µg/mL)
This compound32
Control (Standard Antibiotic)16

Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Properties

IUPAC Name

2-methyl-3-[(E)-2-nitroethenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSVTKXSWKXFDC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267224
Record name 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122631-40-7
Record name 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122631-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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